(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N
Description
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N is a stable isotope-labeled compound used primarily as a spin label in various scientific research applications. This compound is known for its high reactivity and specificity towards thiol groups, making it a valuable tool in studying protein structures and dynamics .
Properties
CAS No. |
1404308-02-6 |
|---|---|
Molecular Formula |
C10H19NO3S2 |
Molecular Weight |
266.379 |
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrole |
InChI |
InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i11+1 |
InChI Key |
MXZPGYFBZHBAQM-KHWBWMQUSA-N |
SMILES |
CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C |
Synonyms |
2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy-15N; MTSL-15N; MTS-15N; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N typically involves the reaction of (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate with a nitrogen-15 isotope. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of the nitrogen-15 isotope .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product to achieve the desired purity and isotopic labeling efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, particularly with thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various thiol-containing compounds. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or disulfides .
Scientific Research Applications
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N is widely used in scientific research, including:
Chemistry: As a spin label for studying molecular interactions and dynamics.
Biology: In protein structure and function studies, particularly in electron paramagnetic resonance (EPR) spectroscopy.
Medicine: For investigating the conformational changes in biomolecules related to diseases.
Mechanism of Action
The compound exerts its effects by specifically binding to thiol groups in proteins and other biomolecules. This binding forms a stable covalent bond, allowing researchers to study the structural and conformational dynamics of the labeled molecules. The molecular targets include cysteine residues in proteins, and the pathways involved often relate to the structural rearrangements and interactions of these proteins .
Comparison with Similar Compounds
Similar Compounds
- (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl)methanethiosulfonate
- 2,2,5,5-tetramethyl-3-{[(methylsulfonyl)sulfanyl]methyl}-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl
Uniqueness
Compared to similar compounds, (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N is unique due to its stable isotope labeling, which enhances its utility in precise and quantitative studies. The nitrogen-15 isotope provides additional information in nuclear magnetic resonance (NMR) and mass spectrometry (MS) applications, making it a versatile tool in various research fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
